N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a pyrrolidine ring, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the quinazoline ring can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or peracids.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of appropriate amines with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final coupling of the quinazoline and pyrrolidine moieties can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyquinazolin-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- N-[4-[[2-Amino-4-hydroxyquinazolin-6-yl(methyl)amino]methyl]benzoyl]-L-glutamic acid
- N-p-[[(2-Amino-4-hydroxyquinazolin-6-yl)methylamino]benzoyl]-L-glutamic acid
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-(4-oxo-3H-quinazolin-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c1-30-19-5-3-2-4-14(19)8-9-26-12-15(10-20(26)27)21(28)25-16-6-7-18-17(11-16)22(29)24-13-23-18/h2-7,11,13,15H,8-10,12H2,1H3,(H,25,28)(H,23,24,29) |
InChI Key |
UNEDZZGSNDMKSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)N=CNC4=O |
Origin of Product |
United States |
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